molecular formula C26H19F3N4O3 B2571511 3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358223-80-9

3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2571511
CAS No.: 1358223-80-9
M. Wt: 492.458
InChI Key: VRBYQIBSQPLSQC-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Compounds including 3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have been explored for herbicidal applications. A study revealed that novel triketone-containing quinazoline-2,4-dione derivatives displayed significant herbicidal activity against various weeds. Among these, specific compounds showed broader weed control than the herbicide mesotrione and also demonstrated superior crop selectivity, indicating potential for field applications in agriculture (Wang et al., 2014).

Antimicrobial Properties

Research has also been conducted on quinazoline-2,4-dione derivatives for their antimicrobial properties. For instance, studies on specific compounds related to this chemical structure have shown antibacterial activity against organisms such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus niger (Gupta et al., 2008).

Spectral Characterization and Quantum-Mechanical Modeling

In the realm of chemistry, these compounds have been the subject of spectral characterization and quantum-mechanical modeling studies. These investigations provide insights into the structural and electronic properties of the compounds, which are crucial for understanding their reactivity and potential applications in materials science (Hęclik et al., 2017).

Cytotoxic Activity

Research has also delved into the cytotoxic activity of quinazoline derivatives. Studies have shown that specific derivatives exhibit potent cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents (Deady et al., 2003).

Synthesis and Chemical Reactions

The synthesis and reaction mechanisms involving these compounds have been extensively studied. Research in this area has contributed to the development of new methods for synthesizing these compounds, which can be useful in medicinal chemistry and drug development (Wang et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and reduction reactions.", "Starting Materials": [ "4-ethylphenylamine", "4-(trifluoromethyl)benzaldehyde", "hydrazine hydrate", "2-nitrobenzoyl chloride", "2-chloro-4,6-dimethoxyquinazoline", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "ethanol", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde by condensation reaction between 4-(trifluoromethyl)benzaldehyde and hydrazine hydrate in ethanol.", "Step 2: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid by oxidation of the aldehyde group using sodium hydroxide and water.", "Step 3: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride by reaction with thionyl chloride.", "Step 4: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by cyclization reaction between 2-chloro-4,6-dimethoxyquinazoline and 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride in the presence of sodium hydride.", "Step 5: Synthesis of 3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reduction of the nitro group in 2-nitrobenzoyl chloride using sodium borohydride, followed by condensation reaction with 4-ethylphenylamine in the presence of acetic anhydride and chloroform." ] }

CAS No.

1358223-80-9

Molecular Formula

C26H19F3N4O3

Molecular Weight

492.458

IUPAC Name

3-(4-ethylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H19F3N4O3/c1-2-16-7-13-19(14-8-16)33-24(34)20-5-3-4-6-21(20)32(25(33)35)15-22-30-23(31-36-22)17-9-11-18(12-10-17)26(27,28)29/h3-14H,2,15H2,1H3

InChI Key

VRBYQIBSQPLSQC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

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